molecular formula C18H14BrNO3 B12135241 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12135241
M. Wt: 372.2 g/mol
InChI Key: ZLWICMDEAJNRMQ-UHFFFAOYSA-N
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Description

6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom, a dimethylphenyl group, and a chromene core, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Amidation: The carboxylic acid group on the chromene core is converted to the carboxamide by reacting with 2,6-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromine atom and the chromene core may play crucial roles in binding to biological targets, potentially inhibiting enzymes or interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-(2,6-dimethylphenyl)-hexanamide: Similar structure but with a hexanamide group instead of a chromene core.

    2,6-dimethylphenyl isocyanide: Shares the dimethylphenyl group but differs in the functional groups attached.

Uniqueness

6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a bromine atom, a dimethylphenyl group, and a chromene core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

6-bromo-N-(2,6-dimethylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-10-4-3-5-11(2)16(10)20-17(21)14-9-12-8-13(19)6-7-15(12)23-18(14)22/h3-9H,1-2H3,(H,20,21)

InChI Key

ZLWICMDEAJNRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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